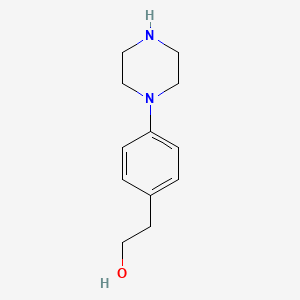

2-(p-Piperazinophenyl)ethanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H18N2O |

|---|---|

Molecular Weight |

206.28 g/mol |

IUPAC Name |

2-(4-piperazin-1-ylphenyl)ethanol |

InChI |

InChI=1S/C12H18N2O/c15-10-5-11-1-3-12(4-2-11)14-8-6-13-7-9-14/h1-4,13,15H,5-10H2 |

InChI Key |

QSGHWTMKFFGZLU-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)C2=CC=C(C=C2)CCO |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 P Piperazinophenyl Ethanol

Retrosynthetic Analysis and Key Precursors

A logical retrosynthetic approach to 2-(p-Piperazinophenyl)ethanol breaks down the molecule into simpler, commercially available or easily synthesizable precursors. The primary disconnection points are the C-N bonds of the piperazine (B1678402) ring, suggesting an aniline (B41778) derivative and a piperazine-forming reagent as key starting materials.

Synthesis from 2-(4-Aminophenyl)ethanol (B86761) Intermediates

The synthesis proceeds by reacting 2-(4-aminophenyl)ethanol with a suitable reagent to form the piperazine ring. This approach is advantageous as it builds upon a pre-existing and correctly substituted aromatic core.

Role of Bis(2-chloroethyl)amine (B1207034) or Related Piperazine-Forming Reagents

The formation of the piperazine ring is commonly achieved using bis(2-chloroethyl)amine or its hydrochloride salt. environmentclearance.nic.inacgpubs.orgsci-hub.stsetachemicals.com This reagent acts as a dielectrophile, reacting with the primary amino group of an aniline derivative in a double N-alkylation reaction to form the heterocyclic ring.

The reaction between an aniline, such as 2-(4-aminophenyl)ethanol, and bis(2-chloroethyl)amine hydrochloride typically requires heating in a high-boiling point solvent, such as diethylene glycol monomethyl ether, to facilitate the cyclization. sci-hub.stresearchgate.net In some procedures, a base like sodium carbonate is used to scavenge the hydrogen chloride generated during the reaction, although some methods proceed in the absence of an external base. acgpubs.orgsci-hub.st The general reaction involves the nucleophilic attack of the aniline nitrogen on the electrophilic carbons of the bis(2-chloroethyl)amine, leading to the formation of the N-arylpiperazine. sci-hub.st

Classical and Contemporary Synthetic Routes

The synthesis of this compound and its derivatives can be accomplished through various classical and modern synthetic methods, often involving precursor modifications like reduction and subsequent functionalization.

Reduction Strategies for Precursor Modification

A common strategy in the synthesis of N-aryl piperazines involves the reduction of a nitro group to an amine at a suitable stage. acgpubs.orgrsc.org For instance, a precursor like 4-nitrophenethyl alcohol can be reduced to 2-(4-aminophenyl)ethanol before the piperazine ring formation. chemicalbook.com

Several reducing agents and conditions can be employed for the conversion of nitroarenes to anilines, offering varying degrees of selectivity and functional group tolerance. commonorganicchemistry.commasterorganicchemistry.com

Catalytic Hydrogenation: This is a widely used method, often employing catalysts like palladium on carbon (Pd/C) or Raney nickel with hydrogen gas. commonorganicchemistry.commasterorganicchemistry.com It is generally a clean and efficient method. masterorganicchemistry.com

Metal-Acid Systems: Reagents like iron (Fe) or tin (Sn) in the presence of an acid such as hydrochloric acid (HCl) are classical and effective for nitro group reduction. masterorganicchemistry.com

Other Reagents: Tin(II) chloride (SnCl₂) and sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst like iron(II) chloride (FeCl₂) are also utilized, particularly when milder conditions are required to preserve other functional groups. masterorganicchemistry.comd-nb.info

Alkylation and Benzylation of Related Piperazinyl-Ethanols

Further diversification of the this compound scaffold can be achieved through N-alkylation or N-benzylation of the piperazine nitrogen. This allows for the introduction of various substituents to modulate the compound's properties.

The secondary amine of the piperazine ring is nucleophilic and can be readily alkylated or benzylated using appropriate electrophiles such as alkyl halides or benzyl (B1604629) halides in the presence of a base. nih.govnih.gov For example, 1,2-diphenyl-2-(1-piperazinyl)ethanols can be alkylated or benzylated to produce a variety of derivatives. nih.gov The reaction conditions typically involve a solvent and a base like potassium carbonate or triethylamine (B128534) to neutralize the acid formed. acgpubs.orgnih.gov Photocatalytic methods using alcohols as alkylating agents in the presence of a palladium catalyst have also been developed as a greener alternative. researchgate.net

Stereoselective Synthesis and Isomer Isolation

While the synthesis of this compound itself does not inherently involve the creation of a stereocenter on the ethanol (B145695) side chain, related and more complex derivatives often do. The development of stereoselective synthetic routes is crucial in medicinal chemistry, as different stereoisomers can exhibit distinct biological activities.

For analogous structures, stereoselective synthesis can be achieved through various methods, including the use of chiral starting materials, chiral catalysts, or chiral auxiliaries. For instance, the stereoselective synthesis of related compounds has been accomplished starting from optically active epichlorohydrin. nih.gov In cases where a racemic mixture is produced, the isomers can be separated. The resolution of racemates of related 1,2-diphenyl-2-(1-piperazinyl)ethanol derivatives has been reported, demonstrating that the individual enantiomers can possess different potencies. nih.gov Techniques for isomer isolation often involve chiral chromatography or fractional crystallization of diastereomeric salts formed with a chiral resolving agent.

While specific literature detailing the stereoselective synthesis or resolution of this compound is not prevalent, the principles applied to structurally similar compounds are directly applicable.

Enantioselective and Diastereoselective Synthesis

The creation of specific stereoisomers of piperidine-containing compounds, which are structurally related to this compound, is crucial for developing effective pharmaceuticals. snnu.edu.cn Enantiomerically enriched 3-substituted piperidines can be synthesized through a rhodium-catalyzed asymmetric reductive Heck reaction. snnu.edu.cn This method involves the reaction of arylboronic acids with a protected form of pyridine, leading to 3-substituted tetrahydropyridines with high yield and excellent enantioselectivity. snnu.edu.cn Subsequent reduction steps can then furnish the desired enantioenriched piperidines. snnu.edu.cn

Diastereoselective synthesis is another important strategy. For instance, a one-pot, five-component reaction has been reported for the synthesis of polysubstituted 2-piperidinones, achieving high diastereoselectivity. nih.gov This cascade reaction involves aromatic aldehydes, nitriles, dialkyl malonates, and an ammonium (B1175870) source, resulting in the formation of a single diastereomer. nih.gov Furthermore, the synthesis of novel spiro-phosphacoumarins through an intramolecular [3+2] cycloaddition of phosphacoumarins with azomethine ylides also proceeds with high diastereoselectivity. mdpi.com

Characterization of Erythro and Threo Isomers

Compounds with multiple chiral centers, such as analogs of this compound, can exist as erythro and threo diastereomers. The differentiation and characterization of these isomers are essential. Analytical techniques such as high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy are employed to distinguish between them. nih.gov For example, NMR spectroscopy can confirm the structural differences between threo and erythro isomers, and chromatographic methods can separate them. nih.gov

Derivatization and Analog Generation for Structure-Activity Studies

The modification of the this compound scaffold is a key strategy for optimizing its biological activity.

Functional Group Interconversions and Modifications

The hydroxyl group of the ethanol moiety in this compound is a prime site for functional group interconversions. Alcohols can be converted into good leaving groups like sulfonate esters (e.g., tosylates, mesylates) or directly into halides. ub.eduvanderbilt.edu These transformations enable subsequent nucleophilic substitution reactions to introduce a variety of other functional groups. For example, an alcohol can be converted to an alkyl halide, which can then be displaced by a cyanide anion to form a nitrile. vanderbilt.edu The resulting nitrile can be further reduced to an amine, extending the carbon chain and introducing a new functional group. vanderbilt.eduyoutube.com

Chain Extension and Substituent Variation on Piperazine Ring

Modifying the substituents on the piperazine ring is a common strategy in medicinal chemistry to alter a compound's properties. nih.gov A base-induced, three-component reaction can be used to synthesize 2-(4-(2-(phenylthio)ethyl)piperazinyl)acetonitriles, effectively extending the chain at the piperazine nitrogen. mdpi.comresearchgate.net This method demonstrates good compatibility with various substituted thiols, allowing for the introduction of diverse functionalities. mdpi.com The resulting products can serve as intermediates for the synthesis of more complex molecules. researchgate.net

The nature of the substituent on the piperazine ring can significantly influence biological activity. nih.gov Studies on various heterocyclic compounds containing a piperazine moiety have shown that the substituent at the N4-position of the piperazine ring has a significant effect on cytotoxicity. nih.gov For instance, in a series of purine (B94841) steroid-nucleoside analogs, the substituents at the N4-position of the piperazine moiety had a significant influence on their cytotoxic effects. nih.gov

Strategic Incorporation of Diverse Aryl and Alkyl Moieties

The introduction of various aryl and alkyl groups onto the core structure is a fundamental approach in SAR studies. nih.govrsc.org For example, in the development of anticancer agents based on a 4-substituted methoxybenzoyl-aryl-thiazole template, diverse "B" rings and linkers were explored to improve properties like aqueous solubility and bioavailability. nih.gov The synthesis of these analogs often involves coupling reactions, such as the Sonogashira cross-coupling to introduce aryl groups or amide coupling reactions to link different molecular fragments. nih.gov The strategic placement of these moieties can enhance binding to biological targets through interactions like hydrophobic interactions and hydrogen bonding. nih.gov

Interactive Table of Synthesized Analogs

| Compound ID | Modification | Synthetic Approach |

| 2a-2r | Chain extension on piperazine with substituted phenylthioethyl groups | Three-component reaction of disulfide, 1-(chloromethyl)-4-aza-1-azoniabicyclo[2.2.2]octane chloride, and trimethylsilyl (B98337) cyanide. mdpi.comresearchgate.net |

| 3-Piperidines | Enantioselective synthesis | Rh-catalyzed asymmetric reductive Heck reaction of arylboronic acids and a protected pyridine. snnu.edu.cn |

| 2-Piperidinones | Diastereoselective synthesis | One-pot, five-component cascade reaction. nih.gov |

| Spiro-phosphacoumarins | Diastereoselective synthesis | Intramolecular [3+2] cycloaddition. mdpi.com |

| PAT template (45a-c) | Introduction of an amino linkage between aryl rings | Multi-step synthesis involving Grignard reactions and subsequent modifications. nih.gov |

Elucidation of Structure Activity Relationships Sar and Molecular Design Principles

Analysis of Substituent Effects on Biological Activity Profiles

Positional isomerism, which concerns the different locations of a functional group on a core structure, can profoundly influence biological activity and toxicity. nih.govnih.gov For a phenyl-piperazine compound, the substitution pattern on the phenyl ring (ortho, meta, or para) is a key determinant of its pharmacological profile. The para-substitution of the piperazinyl-ethanol group, as in 2-(p-Piperazinophenyl)ethanol, is a common feature in many biologically active compounds. Studies on other molecular classes have shown that changing the substituent position from para to meta or ortho can drastically alter receptor affinity and selectivity. nih.gov For instance, in certain antibacterial agents, positional isomerism was a guiding factor in regulating the balance between antibacterial efficacy and toxicity toward mammalian cells. nih.gov

Steric hindrance, which refers to the spatial arrangement of atoms and groups, also plays a critical role. In analogues of prazosin (B1663645), which contain a piperazine (B1678402) ring, structural modifications involving the introduction of bulky substituents have been used to probe the topology of receptor binding sites. nih.gov The replacement of the piperazine ring with 2,3-dialkylpiperazine moieties in prazosin-related compounds demonstrated that the size and spatial orientation of substituents are critical for high affinity and selectivity toward α1-adrenoreceptors. nih.gov This suggests that the receptor target possesses a well-defined lipophilic pocket that can accommodate specific substituent patterns while clashing with others. nih.gov Therefore, modifications to either the piperazine or phenyl ring of this compound would need to consider the steric constraints of its biological target.

The electronic properties of substituents, such as their ability to donate or withdraw electrons, can modify the charge distribution across the this compound molecule, influencing its binding to polar residues in a receptor pocket. The nitrogen atoms of the piperazine ring, for example, can act as hydrogen bond acceptors, while the hydroxyl group of the ethanol (B145695) tail can be a hydrogen bond donor.

Hydrophobic interactions are equally important for receptor binding. The phenyl group provides a significant hydrophobic surface, and the piperazine ring also contributes to the lipophilic character of the molecule. Research on prazosin-related α1-adrenoreceptor antagonists indicates the presence of a lipophilic binding area on the receptor surface. nih.gov The potency and selectivity of these compounds were linked to their ability to engage with this lipophilic pocket. nih.gov The interplay between hydrophobic and hydrophilic (e.g., hydrogen bonding) interactions is essential for achieving high-affinity binding. For peptidomimetic antimicrobials, achieving an optimal balance between hydrophobicity and hydrophilicity is a crucial parameter for selective interaction with bacterial cells over mammalian cells. nih.gov

Stereochemical Influences on Molecular Recognition and Activity

Stereoisomers are molecules that have the same chemical formula and connectivity but differ in the three-dimensional arrangement of their atoms. iitk.ac.in These differences can lead to significant variations in biological activity because biological receptors are chiral and can preferentially bind to one stereoisomer over another.

For molecules with stereocenters, enantiomers and diastereomers can exhibit markedly different pharmacological activities. In a series of prazosin-related compounds featuring a 2,3-dialkylpiperazine moiety, the stereochemistry of the substituents had a dramatic effect on α1-adrenoreceptor antagonism. nih.gov The cis and trans diastereomers showed distinct activity profiles, with the cis isomers generally being more potent and selective. nih.gov This differential activity not only highlights the stereospecificity of the receptor but also provides clues about the three-dimensional shape of the binding site. nih.gov

The data below, derived from studies on prazosin analogues, illustrates the impact of stereoisomerism on receptor selectivity.

| Compound Type | Stereochemistry | α1/α2 Selectivity Ratio | Relative Potency |

| Dialkylpiperazine Derivative | cis Isomer (e.g., cyclazosin) | 7800 | High |

| Dialkylpiperazine Derivative | trans Isomer | Lower than cis | Moderate to Low |

Table based on findings for prazosin-related compounds, demonstrating the principle of stereochemical influence on activity. nih.gov

Flexible molecules like this compound can exist in multiple shapes, or conformations, by rotating around their single bonds. drugdesign.org Conformational analysis is the study of these different conformations and their relative energies. drugdesign.org The conformation that a molecule adopts when it binds to its receptor is known as the bioactive conformation. ub.edu This bioactive conformation is not necessarily the lowest energy conformation of the molecule in solution. drugdesign.org

For aminoalcohols, a class of compounds structurally related to the ethanol portion of the target molecule, intramolecular hydrogen bonds (e.g., between the hydroxyl group and a nitrogen atom) can play a significant role in stabilizing specific conformations. frontiersin.org In the case of this compound, a hydrogen bond could potentially form between the hydroxyl group of the ethanol side chain and the distal nitrogen of the piperazine ring. This interaction would constrain the molecule's flexibility and favor a specific folded conformation. The study of the conformational landscape helps in understanding which shapes are energetically accessible and likely to be recognized by a biological target. frontiersin.orgnih.gov

Computational Chemistry Approaches to SAR

Computational chemistry provides powerful tools for elucidating SAR and guiding the design of new molecules. nih.gov These methods can model and predict the properties of molecules, their interactions with receptors, and their potential biological activities before they are synthesized in the lab.

Techniques such as Quantum Mechanics (QM) and molecular dynamics (MD) simulations are used to perform conformational analysis and identify low-energy, stable conformations of a ligand. ub.edu For flexible molecules, methods like Hamiltonian replica-exchange (HREX) molecular dynamics can be employed to explore the conformational space comprehensively. ub.edu

Quantitative Structure-Activity Relationship (QSAR) studies attempt to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. By identifying key molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters), QSAR models can predict the activity of novel, unsynthesized analogues. frontiersin.org Computational approaches can also be used for "SAR transfer," where the SAR knowledge from one chemical series is applied to design a new series with a different core structure but similar activity for a given target. nih.gov These computational strategies accelerate the hit-to-lead and lead optimization phases of drug discovery by prioritizing the most promising candidates for synthesis and testing. gardp.orgnih.gov

Density Functional Theory (DFT) Calculations for Electronic Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. aps.orgnih.govarxiv.org By calculating the electron density, DFT can predict a wide range of molecular properties, offering a deep understanding of a molecule's reactivity and stability. mdpi.comnih.gov

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are key to understanding a molecule's chemical reactivity. youtube.comossila.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. sapub.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and electronic transport properties. sapub.orgresearchgate.net A smaller energy gap suggests that a molecule is more reactive as it requires less energy to excite an electron from the HOMO to the LUMO. libretexts.org

Table 1: Hypothetical Frontier Molecular Orbital Properties of this compound This table presents hypothetical values for illustrative purposes based on typical ranges for similar compounds.

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -5.8 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | -1.2 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.6 | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. |

An Electrostatic Potential (ESP) surface map is a visualization tool that illustrates the charge distribution within a molecule. libretexts.org It is generated by mapping the electrostatic potential onto the molecule's electron density surface. uni-muenchen.de Different colors represent different potential values: red typically indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue signifies areas of positive electrostatic potential (electron-poor, prone to nucleophilic attack). researchgate.net Green and yellow represent intermediate potential values. researchgate.net

For this compound, the ESP map would likely show negative potential around the nitrogen atoms of the piperazine ring and the oxygen atom of the ethanol group, highlighting these as potential sites for hydrogen bonding and interaction with positively charged species. The phenyl ring would exhibit a mixed potential, while the hydrogen atoms of the piperazine and hydroxyl groups would show positive potential. This mapping is invaluable for predicting how the molecule will interact with biological targets. chemrxiv.org

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.com This method is crucial for understanding the binding mode of a compound and for predicting its affinity for a biological target. oatext.comnih.gov The process involves sampling a large number of possible conformations of the ligand within the receptor's binding site and scoring them based on a force field that estimates the binding energy. mdpi.com

In the context of this compound, molecular docking could be employed to predict its interaction with various receptors. The results would highlight key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. For example, the nitrogen atoms of the piperazine ring and the hydroxyl group of the ethanol moiety could act as hydrogen bond donors or acceptors. The phenyl ring could engage in hydrophobic or π-π stacking interactions.

Table 2: Hypothetical Molecular Docking Results for this compound with a Target Protein This table presents hypothetical data to illustrate the type of information obtained from a molecular docking study.

| Parameter | Value | Description |

|---|---|---|

| Binding Affinity (kcal/mol) | -8.5 | A more negative value indicates a stronger predicted binding affinity. |

| Inhibition Constant (Ki) (nM) | 50.2 | A lower value indicates a more potent inhibitor. |

| Key Interacting Residues | Tyr82, Asp110, Phe264 | Amino acid residues in the receptor's binding site that form significant interactions with the ligand. |

| Hydrogen Bonds | Asp110 (O...H-N), Tyr82 (O-H...O) | Specific hydrogen bond interactions between the ligand and the receptor. |

| Hydrophobic Interactions | Phe264 | Interactions involving non-polar residues. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. mdpi.comnih.gov These models are built by finding a statistical relationship between calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and experimentally determined activity. dovepress.com A statistically significant QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding drug discovery efforts. researchgate.net

For a class of compounds like aryl alkanol piperazines, which includes this compound, a QSAR study could reveal which molecular properties are most influential for a specific biological activity, such as receptor binding or enzyme inhibition. nih.gov For instance, a study on aryl alkanol piperazine derivatives found that descriptors like the energy of the HOMO, dipole moment, and certain topological indices were important for their activity. nih.gov

Table 3: Example of Descriptors Used in a QSAR Model for Aryl Alkanol Piperazine Derivatives This table is based on descriptors identified in a QSAR study of related compounds and illustrates their potential influence on biological activity.

| Descriptor | Type | Potential Influence on Activity |

|---|---|---|

| HOMO Energy | Electronic | Relates to the molecule's ability to donate electrons in a charge-transfer interaction. nih.gov |

| Dipole Moment | Electronic | Influences the strength of dipole-dipole interactions with the target. dovepress.comnih.gov |

| S_sssN (Sum of E-state indices for N atoms) | Topological | Represents the electronic and topological state of nitrogen atoms, which are often key interaction sites. nih.gov |

| Shadow-XZ | Steric/Shape | Describes the two-dimensional projection of the molecule's shape, which is important for fitting into a binding site. nih.gov |

Molecular Dynamics Simulations for Conformational Sampling

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational flexibility of a molecule and its interactions with its environment, such as a solvent or a biological membrane. nih.govnih.govwhiterose.ac.uk

For this compound, MD simulations can be used to explore its conformational landscape. The piperazine ring can exist in different chair and boat conformations, and there is rotational freedom around the single bonds of the ethanol side chain. MD simulations can reveal the relative populations of these different conformations and the energy barriers between them. This information is crucial because the biological activity of a molecule often depends on its ability to adopt a specific conformation to bind to its target. researchgate.net

Table 4: Potential Conformational States of this compound Explored by Molecular Dynamics This table illustrates the types of conformational dynamics that could be studied using MD simulations.

| Structural Feature | Conformational States | Description |

|---|---|---|

| Piperazine Ring | Chair, Boat, Twist-boat | Different ring puckering conformations with varying energies and populations. |

| C-C bond in ethanol side chain | gauche, anti | Rotation around this bond leads to different spatial arrangements of the hydroxyl group relative to the phenylpiperazine core. |

| Phenyl-Piperazine Linkage | Torsional rotation | Rotation around the bond connecting the phenyl and piperazine rings, affecting the overall shape of the molecule. |

In Vitro Molecular and Cellular Pharmacology Investigations

Cellular Pathway Elucidation4.2.1. Signal Transduction Cascade Analysis in Cell Culture 4.2.2. Gene Expression and Protein Regulation Studies in Isolated Cells

Further research would be required to determine the pharmacological properties of 2-(p-Piperazinophenyl)ethanol.

Cell-Based Assays for Specific Biological Activities

Investigations into the biological activities of compounds structurally related to this compound often employ cell-based assays to determine their effects at a cellular level. For instance, the antioxidant potential of such compounds is a key area of interest.

Antioxidant Activity in Caco-2 Cells

The human colon adenocarcinoma cell line, Caco-2, is a well-established model for studying the intestinal absorption and antioxidant activity of various compounds. nih.govnih.gov Studies on phenolic compounds, which share structural similarities with the phenylethyl alcohol moiety, have demonstrated their protective effects against oxidative stress in Caco-2 cells. For example, (3,4-dihydroxyphenyl)ethanol, an olive oil polyphenol, has been shown to protect Caco-2 cells from cytotoxicity induced by reactive oxygen metabolites. nih.gov This protection is attributed to the compound's ability to act as a biological antioxidant. nih.gov Similarly, tyrosol, or 2-(4-hydroxyphenyl)ethanol, another major phenolic compound in olive oil, has been found to counteract cellular damage in Caco-2 cells caused by oxidized low-density lipoproteins. nih.gov

Piperine, a bioactive compound that contains a piperazine-like structure, when complexed with cyclic glucans, has shown enhanced cellular antioxidant activity in an oxidative Caco-2 cell model. nih.gov The antioxidant activity is measured by the ability of the substance to inhibit the oxidation of dichlorodihydrofluorescein (DCFH) to the fluorescent compound dichlorofluorescein (DCF), with a reduction in fluorescence indicating antioxidant potential. nih.gov

Given these findings, it is plausible that this compound could exhibit antioxidant properties in Caco-2 cells. The presence of the phenylethyl alcohol group suggests a potential to scavenge free radicals and protect against oxidative damage.

Table 1: Antioxidant Activity of Related Compounds in Caco-2 Cells This table is interactive. Click on the headers to sort the data.

| Compound/Extract | Assay | Cell Line | Key Findings | Reference |

|---|---|---|---|---|

| (3,4-dihydroxyphenyl)ethanol | Cytotoxicity induced by reactive oxygen metabolites | Caco-2 | Protected against H2O2-induced alterations. | nih.gov |

| Tyrosol (2-(4-hydroxyphenyl)ethanol) | Oxidized LDL-induced injury | Caco-2 | Counteracted cellular damage. | nih.gov |

| Piperine-cyclic glucan complex | Cellular Antioxidant Activity (CAA) Assay | Caco-2 | Enhanced cellular uptake and antioxidant activity. | nih.gov |

| Lotus Leaf Methanol Extract | Hydrogen peroxide-induced oxidative stress | Caco-2 | Exhibited antioxidant activities. | oup.com |

| Asp-Leu-Glu-Glu (DLEE) peptide | MTT Assay | Caco-2 | Showed no significant cytotoxicity at 1 mM. | oup.com |

Preclinical In Vitro Pharmacological Profiling (Excluding Clinical Relevance)

Assays for Analgesic Activity in Isolated Tissue or Cell Models

The piperazine (B1678402) scaffold is a common feature in many compounds with analgesic properties. thieme-connect.commdpi.comyakhak.orgresearchgate.net Various in vitro and ex vivo models are utilized to assess the potential analgesic activity of new chemical entities.

Derivatives of piperazine have been synthesized and evaluated for their antinociceptive effects. For example, a series of thiazole-piperazine derivatives demonstrated significant centrally and peripherally mediated antinociceptive activities. mdpi.com The peripheral analgesic effects were investigated using the acetic acid-induced writhing test, which models visceral pain by stimulating peripheral nociceptors. mdpi.com

Furthermore, some piperazine-based compounds have been identified as T-type calcium channel blockers, which are important targets for developing analgesics. nih.gov The activity of these compounds is often assessed by testing their effects on transiently expressed Cav3.2 calcium channels. nih.gov One such derivative, 10e (3-((4-(bis(4-fluorophenyl)methyl)piperazin-1-yl)methyl)-4-(2-methoxyphenyl)-1,2,5-oxadiazole 2-oxide), was found to be a potent blocker of these channels, suggesting its potential as an analgesic. nih.gov

The phenethyl alcohol moiety also contributes to the pharmacological profile of potential analgesics. ontosight.aidrugbank.com While direct in vitro analgesic assays on isolated tissues for phenylethyl alcohol derivatives are less commonly reported in favor of in vivo models, the structural relationship to known analgesics suggests a potential for interaction with pain pathways.

Table 2: Analgesic Activity of Structurally Related Piperazine Derivatives This table is interactive. Click on the headers to sort the data.

| Compound Class | In Vitro/In Vivo Model | Mechanism of Action | Key Findings | Reference |

|---|---|---|---|---|

| Thiazole-piperazine derivatives | Acetic acid-induced writhing test (in vivo) | Opioidergic system involvement | Reduced writhing behaviors, indicating peripheral antinociceptive activity. | mdpi.com |

| Diphenyl methyl-piperazine derivatives | Formalin and Complete Freund's Adjuvant induced inflammatory pain (in vivo) | T-type calcium channel blocker | Mediated relief from inflammatory pain. | nih.gov |

| Ibuprofen-piperazine amides | Acetic acid-induced writhing test (in vivo) | Not specified | Ibu-M.P. was more potent than ibuprofen. | yakhak.org |

Evaluation of Modulatory Effects on Neurotransmitter Systems in Synaptosomal Preparations

Synaptosomes, which are isolated nerve terminals, serve as a valuable in vitro model to study the effects of compounds on neurotransmitter release, uptake, and metabolism. scispace.comfrontiersin.org The piperazine nucleus is a well-known pharmacophore that interacts with various neurotransmitter systems, particularly the monoaminergic pathways. nih.govijrrjournal.comnih.govresearchgate.net

Piperazine derivatives have been shown to modulate the activity of serotonin (B10506), dopamine (B1211576), and norepinephrine. nih.gov For instance, meta-chlorophenylpiperazine (mCPP), a metabolite of some piperazine-based drugs, has been shown to interact with serotonergic receptors and inhibit serotonin reuptake in human embryonic kidney 293 cells expressing the human serotonin transporter (SERT). ijrrjournal.com Studies using rat brain synaptosomes have demonstrated that certain piperazine derivatives can induce the release of preloaded [3H]5-HT (serotonin). scispace.com

Furthermore, piperazine-2,3-dicarboxylic acid analogs have been identified as potent antagonists of excitatory neurotransmission in the rat hippocampus, effectively blocking responses mediated by kainate and quisqualate receptors. nih.gov

The phenylethyl alcohol structure is related to endogenous trace amines and can influence neurotransmitter systems. While specific studies on this compound in synaptosomal preparations are absent, the known interactions of its core structures with neurotransmitter pathways suggest a potential for such modulatory effects. Alcohol, in general, is known to enhance the effects of the inhibitory neurotransmitter GABA and inhibit the function of the excitatory neurotransmitter glutamate. gratitudelodge.comnih.gov

Table 3: Effects of Related Compounds on Neurotransmitter Systems This table is interactive. Click on the headers to sort the data.

| Compound/Class | System/Assay | Neurotransmitter System | Effect | Reference |

|---|---|---|---|---|

| meta-chlorophenylpiperazine (mCPP) | HEK 293 cells expressing hSERT | Serotonin | Serotonin reuptake inhibition. | ijrrjournal.com |

| Piperazine derivatives | Rat brain synaptosomes | Serotonin | Induced release of [3H]5-HT. | scispace.com |

| Piperazine-2,3-dicarboxylic acid analogs | Rat hippocampus | Glutamate (Kainate/Quisqualate) | Antagonism of excitatory neurotransmission. | nih.gov |

| General Alcohol | Brain | GABA / Glutamate | Enhances GABAergic inhibition, inhibits glutamatergic excitation. | gratitudelodge.comnih.gov |

Studies on Cellular Responses to Oxidative Stress in Cell Lines

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defenses, is implicated in the pathology of numerous diseases. nih.gov Cell lines are frequently used to investigate the cytoprotective effects of compounds against oxidative challenges.

Piperazine derivatives have been explored for their antioxidant potential. asianpubs.orgresearchgate.net A series of novel 1,4-disubstituted piperazine-2,5-dione derivatives were found to protect SH-SY5Y neuroblastoma cells from H2O2-induced oxidative damage. mdpi.com One compound, 9r, was particularly effective, decreasing ROS production and stabilizing the mitochondrial membrane potential. mdpi.com Another study on piperazine-clubbed 2-azetidinone derivatives showed that they induced apoptosis in human cervical cancer HeLa cells through oxidative stress-mediated pathways. researchgate.net A novel arylpiperazine derivative, LQFM181, demonstrated neuroprotective and antioxidant activities in SH-SY5Y cells against neurotoxicity induced by 3-nitropropionic acid. nih.gov

Phenylethyl alcohol and its derivatives have also been studied for their effects on oxidative stress. nih.govmdpi.com Hydroxytyrosol, a phenylethyl alcohol derivative, has shown significant cytoprotection in human lymphoblastoid, neuroblastoma IMR-32, and histiocytic lymphoma U937 cell lines against oxidative challenges. nih.gov Phenethyl isothiocyanate, another related compound, has been shown to promote oxidative stress in HeLa cancer stem cells. mdpi.com

These findings suggest that this compound, by virtue of its constituent parts, could modulate cellular responses to oxidative stress, potentially acting as a protective agent in some contexts and a pro-oxidant in others, depending on the cell type and experimental conditions.

Table 4: Cellular Responses to Oxidative Stress by Related Compounds This table is interactive. Click on the headers to sort the data.

| Compound Class/Derivative | Cell Line | Stressor | Key Findings | Reference |

|---|---|---|---|---|

| 1,4-Disubstituted piperazine-2,5-dione derivatives | SH-SY5Y | H2O2 | Protected against oxidative damage, decreased ROS production. | mdpi.com |

| Piperazine-clubbed 2-azetidinone derivatives | HeLa | Endogenous | Induced apoptosis through oxidative stress. | researchgate.net |

| Arylpiperazine derivative (LQFM181) | SH-SY5Y | 3-nitropropionic acid | Showed antioxidant and neuroprotective activity. | nih.gov |

| Hydroxytyrosol (phenylethyl alcohol derivative) | Lymphoblastoid, IMR-32, U937 | Oxidant challenge | Provided significant cytoprotection. | nih.gov |

| Phenethyl isothiocyanate | HeLa cancer stem cells | Endogenous | Promoted oxidative stress. | mdpi.com |

Chromatographic Techniques for High-Resolution Analysis

Modern chromatographic methods provide the necessary tools to separate "this compound" from complex matrices and quantify it with high accuracy. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are pivotal in the analytical workflow for this and related piperazine compounds.

High-Performance Liquid Chromatography (HPLC) with Advanced Detection

HPLC is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like "this compound". The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. For piperazine derivatives, quantitative analysis is often performed using HPLC coupled with a diode-array detector (HPLC-DAD). researchgate.net

To improve the chromatographic properties and enhance the detection sensitivity of "this compound", pre-column derivatization can be employed. This process involves a chemical reaction to modify the analyte before its introduction into the HPLC system. For compounds containing secondary amine groups, such as the piperazine moiety, derivatizing agents that introduce a chromophore or fluorophore are particularly useful. This chemical modification can lead to a significant increase in the molar absorptivity or fluorescence quantum yield, thereby lowering the limits of detection.

Interactive Data Table: Common Derivatization Agents for Amines in HPLC

| Derivatizing Agent | Functional Group Targeted | Resulting Moiety | Detection Method |

| Dansyl chloride | Primary and Secondary Amines | Dansyl | Fluorescence, UV |

| 9-fluorenylmethyl chloroformate (FMOC-Cl) | Primary and Secondary Amines | FMOC | Fluorescence, UV |

| o-Phthalaldehyde (OPA) | Primary Amines (in presence of a thiol) | Isoindole | Fluorescence |

The use of dual detectors, specifically Ultraviolet (UV) and Fluorescence Detectors (FLD), in series can provide more comprehensive data for the analysis of "this compound". The aromatic ring in the compound allows for UV detection, while the potential for derivatization to introduce a fluorescent tag enables highly sensitive and selective fluorescence detection. This dual-detection strategy enhances the confidence in peak identification and purity assessment. The UV detector provides a broad response, while the FLD offers higher selectivity for the derivatized analyte, minimizing interference from matrix components.

Gas Chromatography (GC) with Flame Ionization Detection (FID) or Mass Spectrometry (MS)

Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. For less volatile compounds like "this compound", derivatization is often necessary to increase their volatility and thermal stability. GC can be coupled with either a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification and structural elucidation. researchgate.net GC-MS is a frequently used technique for the identification and determination of piperazine derivatives and their metabolites in various samples. researchgate.net The mass spectra of piperazine derivatives are characteristic and allow for their identification based on specific mass-to-charge (m/z) values. researchgate.net

Headspace (HS) sampling is a technique used in conjunction with GC to analyze volatile organic compounds (VOCs). resolvemass.ca For "this compound", this would involve converting it into a more volatile derivative. The sample is placed in a sealed vial and heated, allowing the volatile derivatives to partition into the gas phase (headspace) above the sample. resolvemass.ca An aliquot of this gas is then injected into the GC system. This method is particularly useful for complex matrices as it minimizes the injection of non-volatile residues that can contaminate the GC system. iljs.org.ng HS-GC-FID is effective for quantifying residual solvents and other volatile impurities, while HS-GC-MS provides definitive identification of the volatile derivatives. resolvemass.ca

Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique that integrates sampling, extraction, and concentration into a single step. iljs.org.ngfrontiersin.org It utilizes a fused silica fiber coated with a stationary phase to extract analytes from a sample. iljs.org.ng For the analysis of "this compound", the fiber can be exposed to the headspace above the sample (Headspace SPME) or directly immersed in a liquid sample (Direct Immersion SPME). frontiersin.org

After extraction, the fiber is transferred to the heated injection port of a gas chromatograph, where the analytes are desorbed and analyzed. iljs.org.ng SPME coupled with GC-MS is a highly sensitive method for determining trace levels of piperazine derivatives and other compounds in complex matrices. nih.govnih.gov The choice of fiber coating is crucial and depends on the polarity and volatility of the analyte.

Interactive Data Table: Comparison of SPME Fiber Coatings

| Fiber Coating | Abbreviation | Polarity | Typical Analytes |

| Polydimethylsiloxane | PDMS | Non-polar | Volatile, non-polar compounds |

| Polyacrylate | PA | Polar | Polar, semi-volatile compounds |

| Polydimethylsiloxane/Divinylbenzene | PDMS/DVB | Bipolar | Volatile organic compounds, amines |

| Carboxen/Polydimethylsiloxane | CAR/PDMS | Bipolar | Volatile organic compounds, gases |

Future Research Directions and Translational Perspectives Non Clinical

Exploration of Undiscovered Molecular Targets and Mechanisms

The arylpiperazine motif is a well-recognized "privileged structure" in medicinal chemistry, known to interact with a wide array of biological targets. researchgate.netresearchgate.net This inherent versatility suggests that 2-(p-Piperazinophenyl)ethanol and its derivatives may have undiscovered molecular targets and mechanisms of action beyond their currently understood roles. Future research should focus on comprehensive screening campaigns to identify novel protein-ligand interactions.

Arylpiperazine derivatives have demonstrated potential as anticancer agents by interacting with various targets implicated in cancer pathogenesis. mdpi.comnih.gov This includes activity against colorectal cancer and as inhibitors of kinases like Axl. mdpi.com Furthermore, compounds with this scaffold have been investigated as androgen receptor (AR) antagonists for prostate cancer. nih.govfrontiersin.org These findings strongly suggest that derivatives of this compound could be explored for their anti-proliferative activities and their potential to modulate signaling pathways crucial to cancer development.

In the realm of neurodegenerative diseases, novel N-arylpiperazine derivatives have been designed as ligands for dopamine (B1211576) D2 and D3 receptors. mdpi.com Given the prevalence of the arylpiperazine core in centrally acting agents, it is plausible that this compound analogs could be developed to target neurological disorders by interacting with receptors, ion channels, or enzymes within the central nervous system. Systematic investigation into these potential applications could unveil new therapeutic avenues.

Development of Advanced Synthetic Strategies for Complex Analogs

To fully explore the therapeutic potential of the this compound scaffold, the development of advanced and efficient synthetic strategies is paramount. Future research in this area should aim to create diverse libraries of complex analogs with high precision and stereochemical control.

Combinatorial chemistry offers a powerful approach for the rapid generation of a large number of structurally diverse compounds. nih.govnih.gov By employing combinatorial methods, researchers can systematically modify the phenyl ring, the piperazine (B1678402) core, and the ethanol (B145695) side chain of this compound. This would facilitate a thorough exploration of the structure-activity relationship (SAR) and the identification of derivatives with enhanced potency and selectivity. The use of solid-phase synthesis could further streamline the purification process and enable high-throughput production of these analogs. nih.gov

Furthermore, the development of novel catalytic methods can provide more efficient and environmentally friendly routes to synthesize these complex molecules. This includes the exploration of new cross-coupling reactions for the arylation of the piperazine nitrogen and stereoselective methods for the introduction of chiral centers. Such advancements would not only facilitate the synthesis of known derivatives but also open doors to novel chemical entities with unique three-dimensional structures and biological activities.

Integration of Artificial Intelligence and Machine Learning in SAR Prediction

Quantitative structure-activity relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a compound with its biological activity. neuraldesigner.comyoutube.com By developing robust QSAR models for this compound analogs, researchers can predict the activity of virtual compounds before their synthesis, thereby saving time and resources. youtube.com Machine learning algorithms, such as random forests and neural networks, can be trained on existing experimental data to build these predictive models. neuraldesigner.comnih.gov

Design of Next-Generation Chemical Probes and Research Tools

The this compound scaffold can serve as a valuable starting point for the design of next-generation chemical probes and research tools. These tools are essential for studying biological processes and for the validation of new drug targets.

Fluorescent probes are powerful tools for visualizing and tracking biological molecules and events in living systems. The piperazine moiety has been successfully incorporated into fluorescent probes for the detection of various analytes. mdpi.comrsc.org By chemically modifying the this compound structure with a fluorophore, it is possible to create probes that can report on the engagement of their target in real-time. The design of such probes often involves a protection-deprotection strategy, where the fluorescence is quenched until a specific reaction with the target analyte occurs. nih.gov

Furthermore, derivatives of this compound could be developed as ligands for positron emission tomography (PET) or single-photon emission computed tomography (SPECT) imaging. By incorporating a suitable radioisotope, these molecules could be used to non-invasively visualize and quantify the distribution of their target in the body. This would be particularly valuable for studying targets within the central nervous system, where the arylpiperazine scaffold often provides favorable blood-brain barrier permeability.

Contribution to Fundamental Understanding of Receptor-Ligand Interactions

Detailed studies of the interactions between this compound analogs and their biological targets can provide fundamental insights into the principles of molecular recognition. This knowledge is crucial for the rational design of new and improved therapeutic agents.

Molecular modeling techniques, such as docking and molecular dynamics simulations, can be used to predict and analyze the binding poses of these ligands within the active site of their receptors. nih.govnih.gov These computational studies can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for binding affinity and selectivity.

Academic and Patent Literature Landscape

Bibliometric Analysis of Research Trends and Hotspots

A bibliometric analysis of piperazine (B1678402) derivatives reveals a sustained and growing interest in this class of compounds over the past few decades. Research has expanded from early investigations into their use as anthelmintics to a wide array of therapeutic areas. wikipedia.orgdrugbank.com

Publication Trends: The number of publications featuring piperazine derivatives has shown a steady increase, with a significant acceleration in the last two decades. This growth is indicative of the expanding applications of these compounds in drug discovery and development. A search of scholarly databases reveals that the research output is globally distributed, with significant contributions from North America, Europe, and Asia. industryarc.com The Asia-Pacific region, in particular, has emerged as a major hub for chemical and pharmaceutical research, contributing significantly to the piperazine market. industryarc.com

Geographical Distribution of Research:

| Region | Key Contributing Countries | Research Focus |

| North America | United States, Canada | CNS disorders, oncology, antiviral agents |

| Europe | Germany, United Kingdom, France | Cardiovascular diseases, metabolic disorders |

| Asia | China, India, Japan | Infectious diseases, generic drug development |

Interactive Data Table: Geographical Distribution of Piperazine Research

Research Hotspots: The primary research hotspots for piperazine derivatives are concentrated in therapeutic areas with significant unmet medical needs. Initially recognized for their activity against central nervous system (CNS) disorders, the application of piperazine-based compounds has diversified considerably. tandfonline.comnih.gov

Key Therapeutic Areas:

Central Nervous System (CNS) Disorders: This remains a dominant area of research, with piperazine derivatives being investigated for antipsychotic, antidepressant, and anxiolytic properties. nih.gov

Oncology: A growing body of research focuses on the anticancer potential of piperazine derivatives. researchgate.netresearchgate.net

Infectious Diseases: The piperazine scaffold is being explored for the development of new antibacterial, antifungal, and antiviral agents. researchgate.net

Cardiovascular and Metabolic Diseases: Research is also directed towards their potential in treating conditions like hypertension and diabetes. biomedpharmajournal.org

Interactive Data Table: Research Hotspots for Piperazine Derivatives

Review of Key Academic Patents on Synthesis and In Vitro Applications

The patent literature for piperazine derivatives is extensive, with numerous patents claiming novel compounds, synthetic methods, and applications. For a compound like "2-(p-Piperazinophenyl)ethanol," relevant patents would likely fall under the category of N-arylpiperazines and their derivatives.

Synthesis: Key patents in this area often focus on efficient and scalable methods for the synthesis of the N-arylpiperazine core. Common strategies include:

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a widely used method for the formation of the C-N bond between an aryl halide and piperazine. mdpi.com

Nucleophilic Aromatic Substitution (SNAr): This is a common method, particularly when the aromatic ring is activated by electron-withdrawing groups. mdpi.com

Reductive Amination: This method involves the reaction of a ketone or aldehyde with piperazine in the presence of a reducing agent. nih.gov

A notable patent (US7091349B2) describes a process for synthesizing chiral substituted N-aryl piperazine compounds that bind to 5HT receptors, highlighting the importance of stereochemistry in the biological activity of these molecules. google.com Another patent (RU2315762C2) details a method for the synthesis of chiral N-arylpiperazines where the chiral substituent is introduced during the formation of the piperazine ring itself. google.com

In Vitro Applications: Patents and academic literature describe a wide range of in vitro applications for piperazine derivatives, which can be extrapolated to suggest potential areas of investigation for "this compound." These include:

Receptor Binding Assays: To determine the affinity and selectivity of the compound for various G-protein coupled receptors (GPCRs), ion channels, and transporters.

Enzyme Inhibition Assays: To evaluate the inhibitory activity against specific enzymes implicated in disease pathways. For instance, N-phenyl piperazine derivatives have been investigated as α-amylase inhibitors for their antidiabetic potential. biomedpharmajournal.org

Antiproliferative Assays: To assess the cytotoxic effects of the compound on various cancer cell lines. Novel phenoxyacetamide derivatives have been shown to induce apoptosis in liver cancer cells. nih.gov

Antimicrobial Assays: To determine the minimum inhibitory concentration (MIC) against a panel of bacteria and fungi.

Radioprotective Activity: Recent studies have explored second-generation piperazine derivatives as promising radiation countermeasures, demonstrating their ability to protect against radiation-induced apoptosis in vitro. nih.gov

Table of Key Patent Information:

| Patent Number | Title | Key Innovation |

| US7091349B2 | Process for synthesizing N-aryl piperazines with chiral N′-1-[benzoyl(2-pyridyl)amino]-2-propane substitution | Method for introducing chirality during piperazine ring formation for 5HT receptor ligands. google.com |

| RU2315762C2 | Method for synthesis of chiral n-arylpiperazines | Introduction of a chiral substituent at the stage of piperazine ring formation. google.com |

| US20220127235A1 | Piperazine derivatives and their use as IRAK4 inhibitors | Novel piperazine derivatives with potential as anti-inflammatory agents. |

Collaborative Opportunities in Interdisciplinary Chemical Research

The diverse biological activities and synthetic tractability of piperazine derivatives make them ideal candidates for interdisciplinary research collaborations. A compound such as "this compound" could serve as a platform for collaborations between synthetic chemists, pharmacologists, and biologists.

Medicinal Chemistry and Pharmacology: The primary area for collaboration lies in the design, synthesis, and pharmacological evaluation of novel analogs of "this compound." Synthetic chemists can create a library of derivatives by modifying the phenyl ring, the ethanol (B145695) side chain, and the unsubstituted nitrogen of the piperazine. Pharmacologists can then screen these compounds in various in vitro and in vivo models to identify lead candidates for different therapeutic targets.

Chemical Biology: The development of functionalized piperazines opens up opportunities in chemical biology. For example, attaching fluorescent tags or biotin labels to "this compound" could enable the creation of chemical probes to study its biological targets and mechanism of action.

Materials Science: Piperazine derivatives have applications beyond pharmaceuticals. They can be used as building blocks for functional polymers and materials. Collaborations with materials scientists could explore the potential of "this compound" in areas such as corrosion inhibition, as functionalized mesoporous silica nanocarriers for drug delivery, or in the development of novel resins and coatings. nih.govnih.gov

Computational Chemistry: In silico studies, such as molecular docking and quantitative structure-activity relationship (QSAR) analysis, can play a crucial role in guiding the rational design of new derivatives. nih.gov Collaboration with computational chemists can help prioritize synthetic targets and predict the biological activity and pharmacokinetic properties of novel compounds, thereby accelerating the drug discovery process.

Q & A

Q. What are the recommended synthetic routes for 2-(p-Piperazinophenyl)ethanol, and how can reaction efficiency be maximized?

The synthesis typically involves nucleophilic substitution or condensation reactions between piperazine derivatives and aromatic alcohols. For example, substituting a halogenated aromatic precursor with piperazine under reflux conditions (e.g., ethanol as solvent at 70–80°C) is common . To optimize yield:

Q. Which analytical techniques are critical for characterizing this compound, and how are they applied?

Key techniques include:

- NMR Spectroscopy : Confirm molecular structure by analyzing proton environments (e.g., piperazine ring protons at δ 2.5–3.5 ppm, aromatic protons at δ 6.5–7.5 ppm) .

- Mass Spectrometry (MS) : Verify molecular weight (e.g., molecular ion peak at m/z 220.272 for related derivatives) .

- HPLC : Assess purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .

- FTIR : Identify functional groups (e.g., O–H stretch at 3300 cm⁻¹, C–N stretch at 1250 cm⁻¹) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .

- First Aid : For skin contact, rinse immediately with water for 15+ minutes; for eye exposure, irrigate with saline and seek medical help .

- Storage : Keep in airtight containers at 2–8°C, away from oxidizers and acids .

Advanced Research Questions

Q. How can thermodynamic properties like vaporization enthalpy inform purification strategies?

The enthalpy of vaporization (ΔvapH° = 78.8 ± 0.7 kJ/mol) suggests distillation under reduced pressure (e.g., rotary evaporation at 50–60°C) is viable . Solubility data (e.g., high solubility in ethanol ) can guide recrystallization. Use thermogravimetric analysis (TGA) to determine decomposition thresholds (>200°C) .

Q. What experimental design frameworks optimize reaction conditions for derivatives of this compound?

Q. How should researchers resolve contradictions in spectral data (e.g., NMR vs. MS)?

Q. What stability challenges arise during long-term storage, and how are they mitigated?

Q. How is this compound utilized in pharmacological research beyond basic synthesis?

- Receptor Binding Studies : Functionalize the ethanol group to create probes for serotonin or dopamine receptors .

- Prodrug Development : Modify the hydroxyl group to enhance bioavailability via esterification .

- Toxicity Profiling : Assess cytotoxicity using in vitro models (e.g., HepG2 cells) and compare with safety data (LD50 > 4000 mg/kg in rats) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.